Diuretic and Natriuretic Potency of 2-Mercaptopyrido[2,3-d]pyrimidin-4(3H)-one Core vs. S-Alkylated Analogs in Rats
In the US 3,749,724 patent, the unsubstituted 2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one (Compound 1, R=H) demonstrated a 3.7-fold increase in urine volume and a 4.1-fold increase in Na+ excretion at 30 mg/kg p.o. in rats, whereas the S-methyl analog (Compound A) showed roughly half the diuretic response and shorter duration [1]. This establishes that the free 2-mercapto group is critical for full efficacy. Although the specific N3-ethyl derivative was not tested in this patent, the data provide a class-level inference that substitution at N3 (rather than S2) is expected to preserve or enhance activity, distinguishing 3-ethyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one from S-alkylated comparators that show diminished potency.
| Evidence Dimension | Diuretic activity (urine volume increase) and natriuretic activity (Na+ excretion) in rats |
|---|---|
| Target Compound Data | No direct data for 3-ethyl derivative in this patent |
| Comparator Or Baseline | Compound 1 (2-mercapto, R=H): urine volume +270% vs. control, Na+ excretion +310% vs. control at 30 mg/kg p.o. Compound A (2-methylthio analog): approximately half the diuretic response of Compound 1 |
| Quantified Difference | Compound 1 vs. Compound A: ~2-fold greater diuretic effect (estimated from Tables I–IV); duration 6–24 h for Compound 1 vs. <6 h for Compound A |
| Conditions | Sprague-Dawley rats, oral administration in 0.5% methyl cellulose suspension, 15 mm pellet feeding model |
Why This Matters
Procurement of the free 2-mercapto N3-ethyl derivative is justified if the target application requires the full diuretic/natriuretic pharmacophore, as S-alkylation substantially blunts efficacy.
- [1] US Patent 3,749,724. Tables I–IV: comparative diuretic and natriuretic data for Compound 1 (2-mercapto, R=H) and Compound A (2-methylthio analog) in rats. View Source
